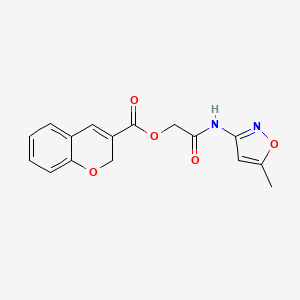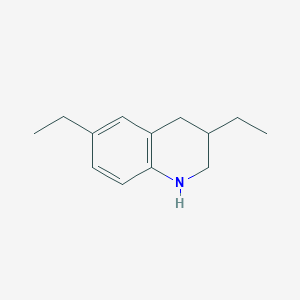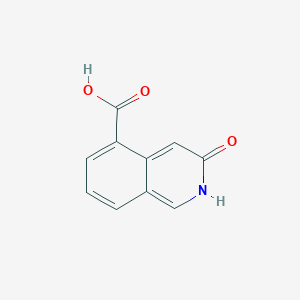
3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound features a unique structure with a keto group at the 3-position and a carboxylic acid group at the 5-position, making it a valuable scaffold for various chemical and biological applications.
Métodos De Preparación
The synthesis of 3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of reactions including cyclization, oxidation, and functional group transformations . Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the carboxylic acid form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, disrupting normal biochemical processes . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparación Con Compuestos Similares
3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid can be compared to other isoquinoline derivatives such as:
3,4-Dihydroisoquinoline-3-carboxylic acid: Similar in structure but lacks the keto group at the 3-position, which affects its reactivity and biological activity.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Another related compound with a different ring structure, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
3-oxo-2H-isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-8-6(5-11-9)2-1-3-7(8)10(13)14/h1-5H,(H,11,12)(H,13,14) |
Clave InChI |
MQMWXYDXTLRCBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CNC(=O)C=C2C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


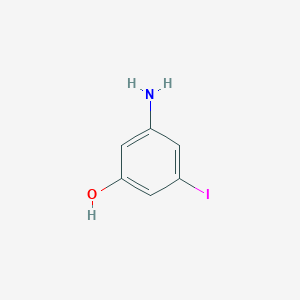
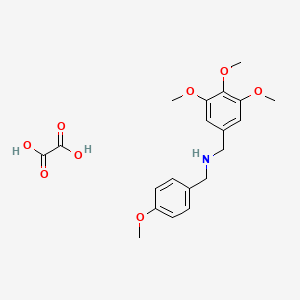
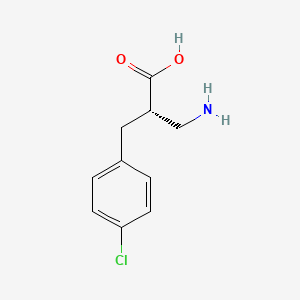
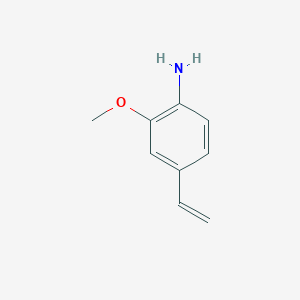
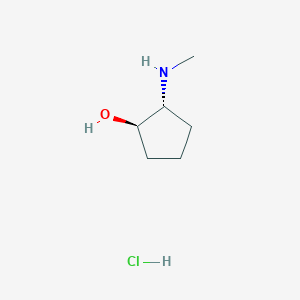
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
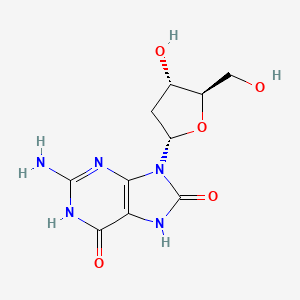
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)



